4-Iodobenzenesulfonyl fluoride
Overview
Description
4-Iodobenzenesulfonyl fluoride is a chemical compound used as an intermediate in organic syntheses and in medicine . It has a molecular formula of C6H4FIO2S .
Synthesis Analysis
The synthesis of this compound involves the reaction of iodobenzenesulfonyl chloride with potassium fluoride and 18-crown-6 ether in acetonitrile . The reaction is stirred for 18 hours at ambient temperature, yielding a 96% product .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a sulfonyl fluoride group and an iodine atom attached . The molecular weight is 286.07 g/mol .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Activation of Hydroxyl Groups in Polymeric Carriers
4-Iodobenzenesulfonyl fluoride is closely related to 4-fluorobenzenesulfonyl chloride, which is effective in activating hydroxyl groups for covalent attachment of biologicals to solid supports. This method has potential therapeutic applications in bioselective separation of human lymphocyte subsets from whole blood and tumor cells from bone marrow (Chang et al., 1992).
Building Block in 18F Radiochemistry
This compound derivatives, like 4-[18F]Fluoroiodobenzene, are versatile in 18F radiochemistry. They are used in various transition metal-mediated C-C and C-N cross-coupling reactions and [18F]fluoroarylation reactions. The automated synthesis of no-carrier-added [18F]FIB offers high radiochemical and chemical purity, showing potential for broader application in molecular imaging and PET tracer development (Way & Wuest, 2014).
Fluoride Anion Recognition and Sensing
Fluoride anion recognition, closely related to the behavior of compounds like this compound, is significant due to its dual nature of being both beneficial and potentially harmful. This recognition is crucial in multiple fields, including environmental monitoring and health sciences (Cametti & Rissanen, 2009).
Use in Synthesis of PET Tracer Precursors
Compounds like this compound are used in synthesizing PET tracer precursors. For example, the sulfonamide derivative N,N,N,6-tetramethyl-2-(4- nitrophenylsulfonamido)pyrimidin-4-ammonium chloride was synthesized using 4-nitrobenzenesulfonyl guanidine, showing potential in 18F-labelled PET tracer production (Gebhardt & Saluz, 2012).
Safety and Hazards
4-Iodobenzenesulfonyl fluoride is classified as dangerous . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
This compound is a derivative of benzenesulfonyl fluoride, which is known to react with various biological targets, particularly proteins, due to its electrophilic nature .
Mode of Action
As a sulfonyl fluoride derivative, it is likely to act as an electrophile, reacting with nucleophilic sites in biological targets . The iodine atom in the molecule may enhance its electrophilicity, potentially altering its reactivity and specificity compared to other benzenesulfonyl fluoride derivatives.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . . These properties suggest that it may have good bioavailability, although further studies are needed to confirm this.
Action Environment
The action of 4-Iodobenzenesulfonyl fluoride could potentially be influenced by various environmental factors. For instance, its stability and reactivity could be affected by factors such as pH and temperature . Additionally, its efficacy could be influenced by the presence of other compounds that compete for the same targets.
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes and proteins, which could potentially influence biochemical reactions
Cellular Effects
It is known that fluoride can have varying effects on cells depending on cell type and concentration . At low concentrations, fluoride can cause cell proliferation, while at higher concentrations, it can act as an enzyme inhibitor
Molecular Mechanism
It is known that fluoride can bind with enzymes catalyzing energy metabolism, resulting in the inhibition of glycolysis . The impact of this inhibition depends on the concentration of the fluoride ion as well as the phosphate groups
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Dosage Effects in Animal Models
It is known that high fluoride ingestion can cause cell dysplasia and reduce cell proliferation and differentiation
Metabolic Pathways
It is known that fluoride can act on the different metabolic activities of mitochondria, altering energy production
Subcellular Localization
It is known that the subcellular localization of a protein is often tied to its function
Properties
IUPAC Name |
4-iodobenzenesulfonyl fluoride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWMMWPERDAQSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283238 | |
Record name | 4-iodobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4241-66-1 | |
Record name | 4241-66-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-iodobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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